4-Ethyl-3-methoxyaniline
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Overview
Description
Synthesis Analysis
The synthesis of anilines like 4-Ethyl-3-methoxyaniline often involves acylation of amines and phenols . A green and efficient method for this process has been developed, which uses hydrotalcite in water at room temperature . This method follows the principles of green chemistry .Molecular Structure Analysis
The molecular structure of 4-Ethyl-3-methoxyaniline is characterized by the presence of an aniline derivative. The molecule has a molecular weight of 151.21 g/mol.Scientific Research Applications
Pharmaceutical Synthesis
4-Ethyl-3-methoxyaniline serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to the creation of bioactive molecules, particularly in the development of drugs that require methoxyaniline as a precursor. The methoxy group can influence the lipophilicity of the compounds, enhancing their biological accessibility .
Dye Manufacturing
In the dye industry, 4-Ethyl-3-methoxyaniline is utilized as an intermediate for producing colorants. Its chemical structure allows for the attachment of various functional groups, enabling the creation of dyes with desired properties such as color strength, fastness, and compatibility with different materials.
Polymer and Resin Production
The compound finds application in the production of polymers and resins. Its molecular configuration can be integrated into polymer chains to alter physical properties like rigidity, flexibility, and resistance to degradation, which are crucial for developing high-performance materials.
Catalysis in Organic Reactions
4-Ethyl-3-methoxyaniline can act as a ligand in catalytic systems, particularly in cyclometalated ruthenium complexes. These complexes are used to catalyze the methylation of anilines with methanol, a reaction of significant importance in organic synthesis due to its ability to influence the properties of amines .
Safety and Hazards
The safety data sheet for p-Anisidine, a similar compound, suggests that it may cause cancer and damage to organs through prolonged or repeated exposure . It is fatal if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .
Mechanism of Action
Target of Action
4-Ethyl-3-methoxyaniline, also known as 4-ethylanisole-3-amine, is an organic molecule that belongs to the class of aniline derivatives
Mode of Action
For instance, they can act as inhibitors or activators of enzymes, or they can bind to receptors and modulate their activity . The specific interactions of 4-Ethyl-3-methoxyaniline with its targets would depend on its chemical structure and the nature of the target molecules.
Biochemical Pathways
For example, they can affect the activity of enzymes involved in metabolic pathways, thereby influencing the synthesis or degradation of various biomolecules .
Pharmacokinetics
Factors such as lipophilicity, molecular size, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .
Result of Action
For example, they can modulate the activity of enzymes or receptors, thereby influencing cellular signaling pathways and physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethyl-3-methoxyaniline. For instance, factors such as pH, temperature, and the presence of other molecules can affect its stability and its interactions with its targets . Moreover, the compound’s action can also be influenced by the specific biological environment in which it is present, such as the type of cells or tissues and their physiological state.
properties
IUPAC Name |
4-ethyl-3-methoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-7-4-5-8(10)6-9(7)11-2/h4-6H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEIXLLVGYMBCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552504 |
Source
|
Record name | 4-Ethyl-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
947691-59-0 |
Source
|
Record name | 4-Ethyl-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-3-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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